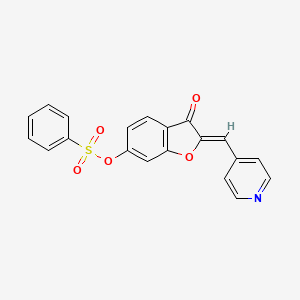

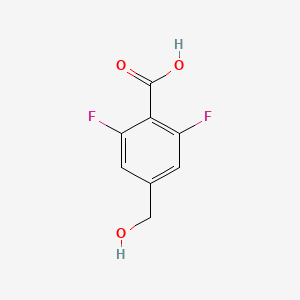

![molecular formula C10H12ClN3 B2568110 5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1864064-38-9](/img/structure/B2568110.png)

5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pyrazolopyridine derivative, which is known to exhibit potent biological activity.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

5-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine serves as a precursor or intermediate in the synthesis of a wide range of heterocyclic compounds. For example, Sayed et al. (2002) described the synthesis of new pyridazin-6-ones, pyridazin-6-imines, 4-pyridazinals, and pyridines, highlighting the utility of chloromethylated pyrazolopyridines in constructing complex molecular architectures S. Sayed, M. A. Khalil, M. Ahmed, M. Raslan, 2002.

Catalysis

In the realm of catalysis, complexes derived from pyrazolopyridine derivatives have shown promising activity. George S. Nyamato et al. (2014) explored unsymmetrical (pyrazolylmethyl)pyridine metal complexes as catalysts for ethylene oligomerization reactions, indicating the role of such compounds in polymerization processes and their dependence on the co-catalyst and solvent system for product distribution George S. Nyamato, S. Ojwach, M. Akerman, 2014.

Antimicrobial and Antiproliferative Agents

Compounds synthesized from 5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine have been screened for their potential antimicrobial and antiproliferative activities. M. M. Al-Sanea et al. (2015) synthesized phenylbipyridinylpyrazole derivatives and screened them against over 60 tumor cell lines, indicating their potential as therapeutic agents for targeting different human malignancies M. M. Al-Sanea, A. Elkamhawy, A. Zakaria, Byung Sun Park, Y. Kwon, So Ha Lee, Sang Woo Lee, I. Kim, 2015.

Optical and Electronic Materials

The structural and electronic properties of pyrazolopyridine derivatives make them suitable for applications in optical and electronic materials. Stagni et al. (2008) reported on the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, demonstrating the essential role of the ancillary ligand in color tuning for applications in organic light-emitting devices S. Stagni, S. Colella, A. Palazzi, G. Valenti, S. Zacchini, F. Paolucci, M. Marcaccio, R. Albuquerque, L. De Cola, 2008.

Propiedades

IUPAC Name |

5-(chloromethyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c1-7(2)14-10-9(6-13-14)3-8(4-11)5-12-10/h3,5-7H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFUDXBDEQXXAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=N2)CCl)C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-(9H-xanthene-9-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2568027.png)

![N-[2-[[Cyclopropyl-(5-methyl-1H-imidazol-2-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2568034.png)

![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2568035.png)

![4-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-benzoic acid](/img/structure/B2568040.png)

![Ethyl 4-{[(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2568044.png)

![2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2568045.png)

![Methyl 4-[({[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2568046.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate](/img/structure/B2568050.png)